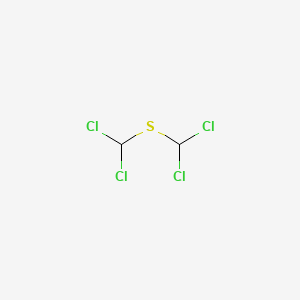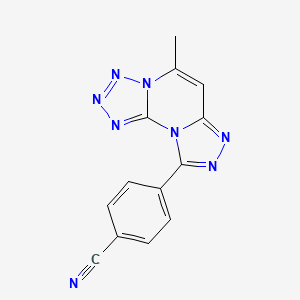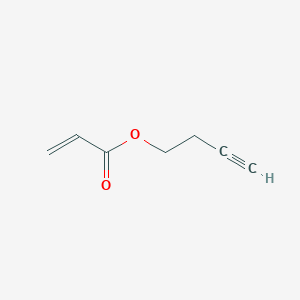
But-3-ynyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-3-ynyl prop-2-enoate is an organic compound with the molecular formula C₇H₈O₂ and a molecular weight of 124.137 g/mol . It is characterized by a density of 0.981 g/cm³ and a boiling point of 169.1°C at 760 mmHg . This compound is known for its unique structure, which includes both an alkyne and an ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of but-3-ynyl prop-2-enoate typically involves the esterification of but-3-yn-1-ol with prop-2-enoic acid. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide under reflux conditions . The reaction can be represented as follows:
But-3-yn-1-ol+Prop-2-enoic acid→But-3-ynyl prop-2-enoate+Water
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction .
Analyse Des Réactions Chimiques
Types of Reactions
But-3-ynyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or acids.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or ozone (O₃) are used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are used in the presence of hydrogen gas.
Substitution: Nucleophiles such as alcohols or amines can react with the ester group under acidic or basic conditions.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Different esters, amides.
Applications De Recherche Scientifique
But-3-ynyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development due to its unique structural properties.
Mécanisme D'action
The mechanism of action of but-3-ynyl prop-2-enoate involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds that can interact with biological targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further participate in biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
But-3-enoic acid: Similar structure but lacks the ester group.
Butyl prop-2-enoate: Similar ester group but lacks the alkyne group.
Chloroethene: Contains a halogen instead of an ester group.
Uniqueness
But-3-ynyl prop-2-enoate is unique due to the presence of both an alkyne and an ester functional group, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Propriétés
Numéro CAS |
13861-23-9 |
|---|---|
Formule moléculaire |
C7H8O2 |
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
but-3-ynyl prop-2-enoate |
InChI |
InChI=1S/C7H8O2/c1-3-5-6-9-7(8)4-2/h1,4H,2,5-6H2 |
Clé InChI |
WPGNHXPIVDREIR-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


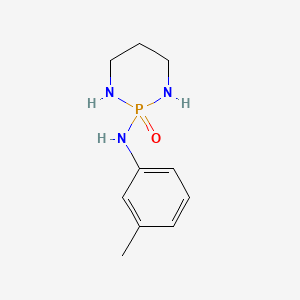
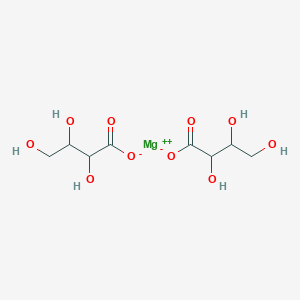
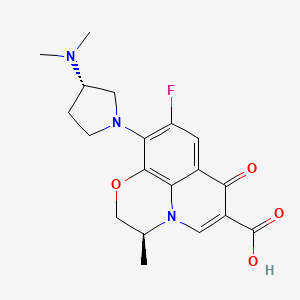
![6-(4-Methoxyphenyl)-6,9-diazaspiro[4.5]decane](/img/structure/B12812843.png)
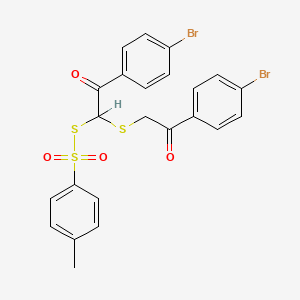
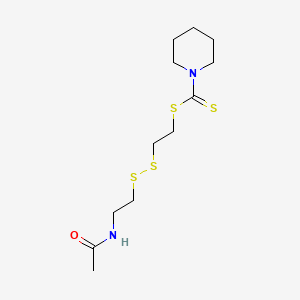


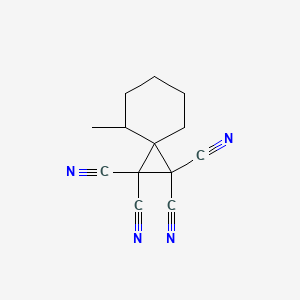
![Cytidine,5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-](/img/structure/B12812890.png)

